1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide
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Overview
Description
1-Methyl-3-(8-methyl-3-oxabicyclo[331]non-7-en-2-yl)pyridin-1-ium;iodide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide typically involves a multi-step process. One common method includes the organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by PCC oxidation . This method allows for the creation of the bicyclic structure with high stereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of modularly designed organocatalysts (MDOs) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield ketones or aldehydes, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide involves its interaction with specific molecular targets. For instance, as an inhibitor of tyrosyl-DNA phosphodiesterase 1, it binds to the enzyme’s active site, preventing it from catalyzing the repair of DNA breaks . This inhibition can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to anticancer treatments.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.3.1]non-2-en-6-one: Shares a similar bicyclic structure but differs in functional groups and reactivity.
(4,6,8,9-Tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate: Another compound with a similar core structure but different substituents.
Uniqueness
1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide is unique due to its specific combination of a pyridinium ion and a bicyclic structure, which imparts distinct chemical properties and biological activities. Its high stereoselectivity and enantioselectivity in synthesis also make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NO.HI/c1-11-5-6-12-8-14(11)15(17-10-12)13-4-3-7-16(2)9-13;/h3-5,7,9,12,14-15H,6,8,10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNDMWJYRXBOT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2)C3=C[N+](=CC=C3)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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